molecular formula C7H9N3O B1614874 Hydrazinecarboxaldehyde, 2-(4-aminophenyl)- CAS No. 63402-26-6

Hydrazinecarboxaldehyde, 2-(4-aminophenyl)-

Cat. No.: B1614874
CAS No.: 63402-26-6
M. Wt: 151.17 g/mol
InChI Key: JIJNOXGGMCEUMF-UHFFFAOYSA-N
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Description

Hydrazinecarboxaldehyde, 2-(4-aminophenyl)- is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound Hydrazinecarboxaldehyde, 2-(4-aminophenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hydrazinecarboxaldehyde, 2-(4-aminophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarboxaldehyde, 2-(4-aminophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63402-26-6

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(4-aminoanilino)formamide

InChI

InChI=1S/C7H9N3O/c8-6-1-3-7(4-2-6)10-9-5-11/h1-5,10H,8H2,(H,9,11)

InChI Key

JIJNOXGGMCEUMF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NNC=O

Canonical SMILES

C1=CC(=CC=C1N)NNC=O

63402-26-6

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Formyl-2-(4-nitrophenyl)hydrazine (10.2 g, 0.056 mole) and 10% palladium/charcoal (catalytic amount) were suspended in ethanol (500 ml) in a Parr shaker bottle. The reaction mixture was hydrogenated at room temperature until hydrogen uptake ceased. The reaction mixture was filtered and the solvent was evaporated from the filtrate leaving a white crystalline powder. Yield 7.1 g (84%), m.p. 122°-125° C.
Quantity
10.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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500 mL
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solvent
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

Then, 30 g of 1-formyl-2-(4-nitrophenyl)hydrazine was catalytically reduced in 1.6 liters of ethanol at room temperature using palladium-carbon as a catalyst. The reaction mixture was filtered to remove the catalyst and the filtrate was evaporated to dryness to provide 20.5 g of 1-formyl-2-(4-aminophenyl)hydrazine having a melting point of 123°-125° C. as a light brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.6 L
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solvent
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Name
palladium-carbon
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0 (± 1) mol
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catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 1,600 ml of ethanol, 30 g of 2-(4-nitrophenyl)-1-formylhydrazine was catalytically reduced at room temperature, using palladium-carbon as a catalyst. The reaction mixture was filtered and the filtrate was evaporated to dryness, whereby 20.5 g of white solid 2-(4-aminophenyl)-1-formylhydrazine was obtained.
Quantity
30 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Name
palladium-carbon
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0 (± 1) mol
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catalyst
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